[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol
Overview
Description
“[3-(1H-Pyrazol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H10N2O . It is a member of the pyrazoles, a class of compounds that are particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of “[3-(1H-Pyrazol-1-yl)phenyl]methanol” consists of a pyrazole ring attached to a phenyl ring through a methanol group . The InChI string is InChI=1S/C10H10N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-7,13H,8H2
.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to "[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol" involve innovative methodologies and applications in creating novel derivatives. For example, the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization highlights a novel approach to synthesizing cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives with high selectivity and good yields (Reddy et al., 2012). Additionally, the crystal structure analysis of bis{1-methylthio-1-[1-phenyl-1-(1-phenyl-3-methyl-5-oxo-4,5-dihydropyrazol-4-ylene)-methylamino]-iminomethyl} disulfide showcases the structural uniqueness and the "U" conformation of novel disulfide derivatives (Liu et al., 2005).
Chemical Synthesis Applications
Compounds structurally related to "this compound" find applications in chemical synthesis, such as the RuCl3‐catalyzed N‐Methylation of amines and transfer hydrogenation of nitroarenes using methanol, demonstrating the utility of methanol as both a C1 synthon and H2 source for chemical transformations (Sarki et al., 2021). This showcases the compound's relevance in facilitating efficient chemical synthesis processes.
Antimicrobial Activity
Derivatives of "this compound" have been explored for their antimicrobial activity. The synthesis and antimicrobial evaluation of certain pyrazoline derivatives indicate their potential as antimicrobial agents, with some compounds showing activity comparable to standard drugs (Kumar et al., 2012).
Materials Science and Corrosion Inhibition
In materials science, pyrazole derivatives are investigated for their corrosion inhibition properties on mild steel in hydrochloric acid solution. Research findings suggest that these compounds, including methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate and others, exhibit significant inhibition efficiency, highlighting their potential as corrosion inhibitors (Yadav et al., 2015).
Safety and Hazards
Future Directions
Pyrazole derivatives, including “[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol”, have attracted attention due to their interesting pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Therefore, future research may focus on exploring these properties further and developing new synthesis methods for this compound.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been shown to exhibit diverse biological activities and are often cytotoxic to several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to cytotoxic effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide variety of biological activities .
Pharmacokinetics
The molecular weight of the compound is 18823 , which is within the optimal range for drug-like properties, suggesting it may have suitable bioavailability.
Result of Action
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-6-5-11(12-13)10-4-2-3-9(7-10)8-14/h2-7,14H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFXGZCJGGVFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640335 | |
Record name | [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-09-1 | |
Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910037-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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